molecular formula C15H12ClN3O2 B5779074 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B5779074
M. Wt: 301.73 g/mol
InChI Key: FUQSABPHUNPNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CX-4945 has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a promising therapeutic agent for cancer treatment.

Mechanism of Action

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its anti-cancer effects by selectively inhibiting the activity of protein kinase CK2. CK2 is overexpressed in many types of cancer and plays a crucial role in promoting cancer cell survival and proliferation. By inhibiting CK2 activity, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide induces cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to exhibit potent anti-cancer effects in both in vitro and in vivo models. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a potent and selective inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in cancer and other diseases. However, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide and its potential use as an anti-cancer agent. These include:
1. Further preclinical and clinical studies to determine the optimal dosing and treatment regimens for N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in different types of cancer.
2. Development of novel N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the role of CK2 in other diseases and the potential therapeutic applications of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in these diseases.
4. Identification of biomarkers that can predict response to N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide treatment in cancer patients.
5. Combination studies of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide with other anti-cancer agents to enhance its therapeutic efficacy.
In conclusion, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a promising anti-cancer agent that selectively inhibits the activity of protein kinase CK2. It has shown potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and has the potential to be used as an adjuvant therapy for cancer treatment. Further research is needed to optimize its use and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves the reaction of 2-chloro-5-(2-aminophenyl)oxazole with 2-bromo-1-(4-chlorophenyl)propan-1-one in the presence of a base, followed by acylation with propanoyl chloride. The resulting compound is then purified by column chromatography to yield N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide.

Scientific Research Applications

N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential use as an anti-cancer agent. It has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including breast, prostate, pancreatic, and lung cancer. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-13(20)18-11-8-9(5-6-10(11)16)15-19-14-12(21-15)4-3-7-17-14/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQSABPHUNPNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323252
Record name N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

CAS RN

347338-70-9
Record name N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.